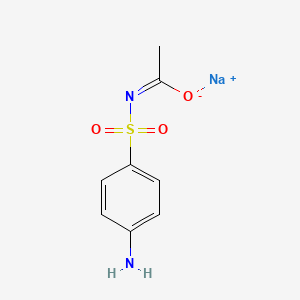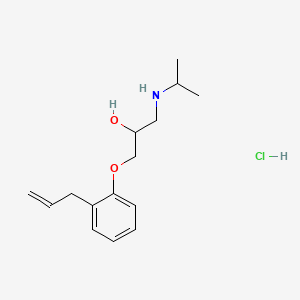
Eglu
概要
説明
(2S)-α-エチルグルタミン酸: は、一般にeGluとして知られている窒素を含む有機化合物で、分子式はC₇H₁₃NO₄です。それはメタボトロピックグルタミン酸受容体2(mGluR2)の強力な競合的アンタゴニストです。 この化合物は、特に神経科学と薬理学の分野で、抗うつ効果と抗損傷効果のために科学研究において大きな可能性を示しています .
科学的研究の応用
(2S)-α-Ethylglutamic acid has a wide range of applications in scientific research:
Neuroscience: It is used to study the role of mGluR2 receptors in the brain and their involvement in neurological disorders.
Pharmacology: The compound is investigated for its potential as an antidepressant and its effects on neurotransmission.
Medicine: Research explores its use in treating conditions such as arthritis and its neuroprotective properties.
Industry: The compound is used in the development of new drugs and therapeutic agents.
作用機序
(2S)-α-エチルグルタミン酸は、mGluR2受容体の競合的アンタゴニストとして作用することによって効果を発揮します。それは受容体に結合し、内因性リガンドによる活性化を阻害し、それによって神経伝達を調節し、抗うつ効果を生成します。 この化合物は、解離定数(Kd)値が66μMの(lS,3S)-ACPD感受性部位と相互作用します .
類似の化合物との比較
類似の化合物:
(2S)-α-メチルグルタミン酸: 同様の特性を持つ別のmGluR2アンタゴニスト。
(2S)-α-プロピルグルタミン酸: 類似の構造を持つが薬理学的プロファイルが異なる化合物。
(2S)-α-ブチルグルタミン酸: 側鎖に変化がある別のアナログ
独自性: (2S)-α-エチルグルタミン酸は、mGluR2受容体との特異的な相互作用とその強力な抗うつ効果により、独特です。 mGluR2受容体を選択的に拮抗する能力により、神経科学研究と薬物開発における貴重なツールとなっています .
生化学分析
Biochemical Properties
Eglu interacts with the (lS,3S)-ACPD-sensitive site with a Kd value of 66 μM . It interacts with various enzymes, proteins, and other biomolecules, primarily functioning as a competitive antagonist for the mGluR-2 receptor . This interaction influences the dynamics, regulation, and control of metabolic networks .
Cellular Effects
This compound’s effects on cells are primarily related to its role as a mGluR-2 receptor antagonist. It influences cell function by modulating neuronal excitability and synaptic transmission . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically the mGluR-2 receptor . This interaction can lead to changes in gene expression and can influence enzyme inhibition or activation .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the mGluR-2 receptor . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
準備方法
合成ルートと反応条件: (2S)-α-エチルグルタミン酸の合成は、一般的に次のステップを含みます。
出発物質: 合成は、適切なα-アミノ酸誘導体から始まります。
エチル化: α-アミノ酸誘導体は、α位にエチル基を導入するためにエチル化されます。
精製: 次に、再結晶またはクロマトグラフィーなどの標準的な技術を使用して、生成物を精製して純粋な形態の(2S)-α-エチルグルタミン酸を得ます
工業生産方法: (2S)-α-エチルグルタミン酸の工業生産は、高い収率と純度を確保するために最適化された反応条件を使用した大規模合成を含みます。プロセスには次のものが含まれます。
バルク合成: 大量の出発物質を制御された条件下でエチル化します。
精製: 粗生成物を工業規模のクロマトグラフィーまたは結晶化技術を使用して精製します。
化学反応の分析
反応の種類: (2S)-α-エチルグルタミン酸は、次のものを含むさまざまな化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化して対応するオキソ誘導体に変換することができます。
還元: 還元反応は、(2S)-α-エチルグルタミン酸をその還元型に変換できます。
一般的な試薬と条件:
酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、一般的に使用される還元剤です。
置換試薬: ハロゲン化剤と求核剤は、置換反応に使用されます
主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はオキソ誘導体を生成する可能性があり、一方、還元は(2S)-α-エチルグルタミン酸の還元型を生成する可能性があります .
科学研究への応用
(2S)-α-エチルグルタミン酸は、科学研究で幅広い用途があります。
神経科学: 脳内のmGluR2受容体の役割とその神経疾患への関与を研究するために使用されます。
薬理学: この化合物は、抗うつ剤としての可能性とその神経伝達への影響について研究されています。
医学: 関節炎などの病状の治療と神経保護特性におけるその使用を研究しています。
類似化合物との比較
(2S)-α-Methylglutamic acid: Another mGluR2 antagonist with similar properties.
(2S)-α-Propylglutamic acid: A compound with a similar structure but different pharmacological profile.
(2S)-α-Butylglutamic acid: Another analog with variations in its side chain
Uniqueness: (2S)-α-Ethylglutamic acid is unique due to its specific interaction with the mGluR2 receptor and its potent antidepressant effects. Its ability to selectively antagonize mGluR2 receptors makes it a valuable tool in neuroscience research and drug development .
特性
IUPAC Name |
(2S)-2-amino-2-ethylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-2-7(8,6(11)12)4-3-5(9)10/h2-4,8H2,1H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYBYZLHPIALCZ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](CCC(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415504 | |
| Record name | EGLU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170984-72-2 | |
| Record name | EGLU | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170984-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EGLU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















